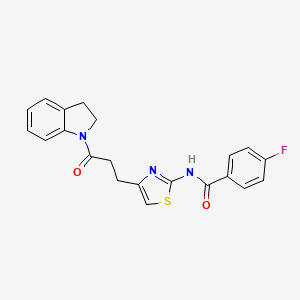

4-fluoro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluoro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide, also known as FITB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.

Scientific Research Applications

PET Imaging of Brain Receptors

4-fluoro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide and its derivatives are primarily investigated for their potential as radioligands in Positron Emission Tomography (PET) imaging. Studies have focused on its utility for imaging human brain metabotropic subtype 1 receptors (mGluR1). These receptors are relevant in the context of neuropsychiatric disorders and drug development. For instance, one derivative, [(18)F]FIMX, showed promise due to its favorable properties for PET radioligand development, including high brain radioactivity uptake and specificity to mGluR1 receptors in animal models (Xu et al., 2013). Another study developed [(11)C]FIMX, a variant with a shorter half-life, allowing for repeated PET studies within the same day, further highlighting its potential in imaging mGluR1 in the brain (Hong et al., 2015).

Anticancer Activity

Several derivatives of this compound have been synthesized and assessed for their anticancer properties. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, with some derivatives showing higher potency than reference drugs. For instance, a series of substituted benzamides were evaluated against breast, lung, colon, and ovarian cancer cell lines, displaying significant anticancer activities in comparison to etoposide, a standard reference drug (Ravinaik et al., 2021). Another study explored novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives, which demonstrated potent cytotoxic action against cervical and breast cancer cell lines, comparable with the standard drug doxorubicin (Vallri et al., 2020).

Antimicrobial Activity

Compounds derived from this compound have also been synthesized and evaluated for antimicrobial properties. Studies have shown these derivatives to be active against a range of microbial strains, including bacteria and fungi. For instance, certain synthesized compounds displayed promising antimicrobial activities, substantiated by their structural characteristics and the presence of fluorine atoms, which seem to play a crucial role in enhancing this activity (Desai et al., 2013).

Mechanism of Action

Target of Action

The primary targets of this compound are protein kinases . Protein kinases play a crucial role in regulating various cellular processes, including proliferation, cell cycle, intracellular metabolism, cell survival, apoptosis, DNA repair, cell motility, and response to external stimuli .

Mode of Action

The compound interacts with the ATP-binding domain of the protein kinase via hydrogen bonds between the maleimide moiety and the respective polar groups in the ATP-binding domain . Additionally, van der Waals interactions occur between the indole rings and the hydrophobic amino acid side chains in the ATP-binding domain . The selectivity of interaction with specific kinases is achieved by modifying hydrophobic groups in the inhibitor or by introducing the appropriate side chains .

Biochemical Pathways

The compound’s interaction with protein kinases affects several biochemical pathways. These enzymes are potential drug targets, including for the purposes of antitumor therapy . It is known that protein kinase inhibitors can prevent the development of resistance in tumor cells against cytostatic agents .

Result of Action

The compound’s action results in the inhibition of protein kinases, which can prevent the development of resistance in tumor cells against cytostatic agents . This makes it a potential candidate for the development of new drugs for combined therapy of oncological diseases .

properties

IUPAC Name |

N-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2S/c22-16-7-5-15(6-8-16)20(27)24-21-23-17(13-28-21)9-10-19(26)25-12-11-14-3-1-2-4-18(14)25/h1-8,13H,9-12H2,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTZXDBGHVEHOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Hydroxy-2-(3-methylimidazol-4-yl)butyl]but-2-ynamide](/img/structure/B2452138.png)

![1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2452146.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2452149.png)

![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2452150.png)

![2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2452151.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2452159.png)